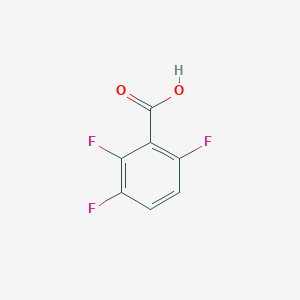

2,3,6-Trifluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUPHQGQNHDGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334236 | |

| Record name | 2,3,6-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2358-29-4 | |

| Record name | 2,3,6-Trifluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2358-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,6-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,6-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,6-Trifluorobenzoic acid chemical properties

An In-depth Technical Guide to 2,3,6-Trifluorobenzoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal fluorinated building block for professionals in chemical research, drug development, and materials science. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior, offering field-proven insights into its application and handling.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 2358-29-4) is a trifluorinated derivative of benzoic acid.[1] The strategic placement of three electron-withdrawing fluorine atoms on the aromatic ring profoundly influences its electronic properties, reactivity, and utility as a synthetic intermediate.[1][2] This substitution pattern is key to its role in enhancing the performance of active pharmaceutical ingredients (APIs) and advanced materials.[2]

A summary of its core physicochemical properties is presented below for rapid reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 2358-29-4 | ChemScene[4] |

| Molecular Formula | C₇H₃F₃O₂ | PubChem[3] |

| Molecular Weight | 176.09 g/mol | PubChem[3] |

| Appearance | White to light yellow crystalline powder | NINGBO INNO PHARMCHEM CO.,LTD[1] |

| Melting Point | 130-131 °C | NINGBO INNO PHARMCHEM CO.,LTD[1] |

| Boiling Point | 233.5±35.0 °C (Predicted) | NINGBO INNO PHARMCHEM CO.,LTD[1] |

| SMILES | C1=CC(=C(C(=C1F)C(=O)O)F)F | PubChem[3] |

| InChI | InChI=1S/C7H3F3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | PubChem[3] |

| InChIKey | MGUPHQGQNHDGNK-UHFFFAOYSA-N | PubChem[3] |

Spectroscopic Signature: A Causal Analysis

The structural identity and purity of this compound are confirmed through various spectroscopic techniques. Understanding these spectra is crucial for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid group and the fluorinated aromatic ring. In the solid state, the molecule typically exists as a hydrogen-bonded dimer, which significantly influences the O-H stretching vibration.

-

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region. This broadening is a classic indicator of the strong hydrogen bonding between the carboxylic acid groups of two molecules in a dimeric form.[5] This interaction weakens the O-H bond, causing a red shift (a shift to lower wavenumbers) compared to a free O-H group.[5]

-

C=O Stretch: A strong, sharp absorption appears around 1700-1720 cm⁻¹. The electron-withdrawing effect of the fluorine atoms can slightly increase the frequency compared to unsubstituted benzoic acid.

-

C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region are definitive for the carbon-fluorine bonds.

-

Aromatic C=C Stretch: Medium to weak bands are observed in the 1450-1600 cm⁻¹ range.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Key Insights |

| O-H Stretch (Dimer) | 2500-3300 (very broad) | Confirms presence of carboxylic acid and strong intermolecular H-bonding.[5] |

| C=O Stretch | ~1700-1720 (strong, sharp) | Indicates the carbonyl of the carboxylic acid. |

| Aromatic C=C Stretch | ~1450-1600 | Corresponds to the benzene ring framework. |

| C-F Stretch | ~1100-1300 (strong) | Definitive evidence of fluorination. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

-

¹H NMR: The spectrum is relatively simple in the proton dimension. A multiplet is expected for the two aromatic protons (H-4 and H-5). The complexity of this multiplet arises from both proton-proton (³J_HH) and proton-fluorine (³J_HF and ⁴J_HF) coupling. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be exchanged with D₂O.

-

¹³C NMR: Seven distinct carbon signals are expected. The carbons directly bonded to fluorine (C-2, C-3, C-6) will appear as doublets due to strong one-bond C-F coupling (¹J_CF). The other carbons will also show smaller couplings to the fluorine atoms. The carbonyl carbon (C=O) will be the most downfield signal.

-

¹⁹F NMR: This is a powerful tool for fluorinated compounds. Three distinct signals are expected for the three non-equivalent fluorine atoms. Each signal will be split into a multiplet due to fluorine-fluorine (F-F) and fluorine-proton (F-H) couplings, providing a unique fingerprint for the substitution pattern.

Synthesis and Reactivity

Acidity and Reactivity

The three strongly electron-withdrawing fluorine atoms significantly increase the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid. This is due to the inductive stabilization of the resulting carboxylate anion. This enhanced acidity is a key feature exploited in its applications, such as its use as a transient directing group in C-H activation reactions, where appropriate acidity is crucial.[6]

The reactivity of this compound is twofold:

-

Carboxylic Acid Group: It undergoes typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are fundamental to its role as a synthetic intermediate.

-

Aromatic Ring: The ring is highly deactivated towards electrophilic aromatic substitution due to the fluorine substituents. Conversely, it is activated for nucleophilic aromatic substitution, although the reaction conditions can be harsh.

Common Synthetic Pathway

A prevalent laboratory and industrial synthesis involves the directed ortho-metalation of a trifluorobenzene precursor followed by carboxylation.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound [1]

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is charged with 1,2,4-trifluorobenzene and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for several hours to ensure complete formation of the aryllithium intermediate.

-

Carboxylation: The reaction flask is opened to a positive pressure of argon and an excess of freshly crushed dry ice is added in portions. The mixture is stirred and allowed to slowly warm to room temperature overnight.

-

Workup: The reaction is quenched with water. The organic solvent is removed under reduced pressure. The aqueous layer is washed with ether to remove any unreacted starting material.

-

Isolation: The aqueous layer is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until a precipitate forms.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., toluene) yields the pure this compound.

Industrial and Research Applications

The unique electronic properties imparted by the fluorine atoms make this compound a valuable and versatile intermediate.[1][2]

Caption: Key application areas for this compound.

-

Pharmaceutical Development: This is a primary application area.[2] The compound serves as a crucial building block for complex APIs.[1] It was specifically noted for its use in developing inhibitors for malaria aspartyl proteases Plasmepsin I and II.[1] The incorporation of fluorine atoms can enhance drug efficacy by improving metabolic stability (blocking sites of oxidation), increasing binding affinity (through favorable electrostatic interactions), and modulating lipophilicity and bioavailability.

-

Agrochemicals: It is a key intermediate in the manufacture of modern herbicides and fungicides.[1][2] The trifluorinated phenyl moiety can confer enhanced potency and favorable environmental persistence profiles to the final agrochemical product.

-

Material Science: The compound is used in the synthesis of specialty polymers and polymer additives.[2] The fluorine content can significantly improve the thermal stability and chemical resistance of materials, making them suitable for high-performance applications.[2]

Safety and Handling

As a chemical intermediate, this compound requires careful handling to minimize risk.

GHS Hazard Classification: [3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Eye Irritation (Category 2): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3]

Safe Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[7] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat or protective clothing to prevent skin contact.

-

Respiratory Protection: For operations generating significant dust, a NIOSH-approved dust respirator should be used.

-

-

Handling Practices: Avoid generating dust. Avoid all personal contact, including inhalation.[7] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep them at rest. Seek medical attention if you feel unwell.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicine, agriculture, and material science. Its value lies in the predictable yet powerful influence of its trifluorinated structure on molecular properties. By understanding the interplay of its acidity, reactivity, and spectroscopic characteristics, researchers and developers can effectively leverage this compound to construct next-generation molecules with enhanced performance and function.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H3F3O2 | CID 520062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Whitepaper: Regioselective Synthesis of 2,3,6-Trifluorobenzoic Acid via Directed ortho-Metalation of 1,2,4-Trifluorobenzene

An In-depth Technical Guide for Drug Development Professionals

Abstract: 2,3,6-Trifluorobenzoic acid is a pivotal building block in the synthesis of high-value pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic properties imparted by the trifluorinated benzene ring. This guide provides a comprehensive, in-depth exploration of a robust and regioselective synthetic route starting from the readily available 1,2,4-trifluorobenzene. We will dissect the core chemical principles, focusing on the mechanism of Directed ortho-Metalation (DoM), provide a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this essential transformation.

The Strategic Approach: Harnessing the Power of Directed ortho-Metalation (DoM)

The synthesis of this compound from 1,2,4-trifluorobenzene is a classic example of leveraging substrate-directing effects to achieve high regioselectivity. The core strategy is a two-step sequence:

-

Directed ortho-Metalation (DoM): Regioselective deprotonation of 1,2,4-trifluorobenzene at the C-6 position.

-

Carboxylation: Trapping the resulting aryllithium intermediate with carbon dioxide.

The success of this synthesis hinges on the first step. Standard electrophilic aromatic substitution on 1,2,4-trifluorobenzene would yield a complex mixture of products. However, by employing an organolithium base, we can exploit the fluorine substituents as Directed Metalation Groups (DMGs).[2]

A DMG is a functional group that coordinates to the lithium cation of the organolithium base, delivering the base to a specific, adjacent (ortho) position for deprotonation.[3] In the case of 1,2,4-trifluorobenzene, the fluorine atoms act as potent, albeit relatively weak, DMGs.[4] The lithiation occurs preferentially at the C-6 position because this proton is flanked by two ortho fluorine atoms (at C-1 and C-2, if numbering starts from the bottom fluorine and goes clockwise). This position is the most acidic C-H bond due to the cumulative inductive electron-withdrawing effect of the adjacent fluorine atoms, which stabilizes the resulting carbanion.[5][6] The coordination of the lithium base to these fluorine atoms kinetically favors deprotonation at this site.[2][7]

Caption: The principle of Fluorine-Directed ortho-Metalation.

Mechanistic Deep-Dive and Reagent Selection

A thorough understanding of the mechanism and the role of each reagent is critical for successful execution and troubleshooting.

Choice of Organolithium Base

The choice of base is paramount. It must be strong enough to deprotonate the C-H bond (pKa ≈ 43 for benzene) but ideally non-nucleophilic to avoid unwanted side reactions.[3]

-

n-Butyllithium (n-BuLi): This is a common and effective choice for this transformation.[1] It is a strong base and readily available. However, its high reactivity requires strict anhydrous conditions and low temperatures to prevent side reactions.

-

Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered, non-nucleophilic base, making it an excellent alternative.[8] Its bulkiness prevents it from acting as a nucleophile, which is advantageous if the substrate contains sensitive electrophilic sites. LDA-mediated reactions are known to be sensitive to aggregation states and can be significantly accelerated by the presence of lithium chloride (LiCl), which acts to break up LDA dimers into more reactive monomers.[9][10][11][12] For reproducibility, using rigorously prepared LiCl-free LDA or consistently using LDA generated from commercial n-BuLi (which contains residual LiCl) is advised.[10][12]

The Carboxylation Step

The aryllithium intermediate is a potent nucleophile and carbanion. The introduction of carbon dioxide (CO2), a weak electrophile, leads to the formation of a lithium carboxylate salt.

The reaction is typically performed by quenching the aryllithium solution with a large excess of solid carbon dioxide (dry ice) or by bubbling CO2 gas through the solution. The use of dry ice is often preferred in a laboratory setting for its convenience. The aryllithium attacks the electrophilic carbon of CO2.[13] It is crucial that the aryllithium is added to the CO2 (or vice-versa in a way that maintains excess CO2) to prevent a potential side reaction where the aryllithium attacks the newly formed carboxylate, which can ultimately lead to ketone formation after a second addition.[13][14][15]

The Role of Solvent and Temperature

-

Solvent: Anhydrous aprotic ethereal solvents are required. Tetrahydrofuran (THF) is the most common choice as it effectively solvates the lithium cation, helping to break up organolithium aggregates and increasing the reactivity of the base.

-

Temperature: The reaction is conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath). This is critical for several reasons:

-

It prevents the degradation of the thermally unstable aryllithium intermediate.

-

It minimizes side reactions, such as the reaction of n-BuLi with the THF solvent.

-

It ensures high regioselectivity of the deprotonation.

-

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should perform their own risk assessment and optimization based on their specific laboratory conditions and scale.

Materials and Reagents

| Reagent/Material | Formula | M.W. | Quantity | Notes |

| 1,2,4-Trifluorobenzene | C₆H₃F₃ | 132.08 | 1.0 eq | Ensure anhydrous |

| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 eq | Typically 2.5 M in hexanes |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Anhydrous, freshly distilled |

| Dry Ice (Solid CO₂) | CO₂ | 44.01 | Large excess | Crushed |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | 2 M aqueous solution |

| Diethyl Ether / Ethyl Acetate | - | - | Solvent | For extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent | |

| Hexanes | C₆H₁₄ | 86.18 | Solvent | For recrystallization |

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

-

Initial Charge: To the flask, add 1,2,4-trifluorobenzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryllithium may be indicated by a slight color change.

-

Carboxylation: In a separate beaker, crush a generous amount of dry ice. Cautiously and rapidly, pour the cold reaction mixture onto the crushed dry ice with vigorous stirring. Alternatively, add large chunks of dry ice to the reaction flask. A vigorous effervescence will be observed.

-

Warm-up: Allow the mixture to slowly warm to room temperature, which allows any excess CO₂ to sublime.

-

Quenching and Acidification: Once at room temperature, cautiously add water to quench any unreacted organolithium species. Acidify the aqueous layer to a pH of ~1 by adding 2 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization, for example, from a mixture of hexanes and a minimal amount of a more polar solvent, or from aqueous acid solutions, to afford this compound as a white to light yellow crystalline solid.[16]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2358-29-4 | [17] |

| Molecular Formula | C₇H₃F₃O₂ | [17] |

| Molecular Weight | 176.09 g/mol | [1][18] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 130-131 °C | [1][19] |

Spectroscopic Data:

-

¹H NMR: Will show characteristic signals for the two aromatic protons.

-

¹⁹F NMR: Will show three distinct fluorine signals with characteristic coupling constants.

-

¹³C NMR: Will show signals for the seven carbons, including the carboxyl carbon.

-

FTIR: Will exhibit a strong carbonyl (C=O) stretch (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.[17]

References

- 1. nbinno.com [nbinno.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. DSpace [cora.ucc.ie]

- 9. Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions: Condition-Dependent Rate Limitation and Lithium Chloride-Catalyzed Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]

- 14. researchgate.net [researchgate.net]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]

- 17. This compound [webbook.nist.gov]

- 18. This compound | C7H3F3O2 | CID 520062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

An In-Depth Technical Guide to the Spectroscopic Data of 2,3,6-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2,3,6-Trifluorobenzoic acid (C₇H₃F₃O₂), a significant fluorinated building block in medicinal chemistry and materials science. Understanding its distinct spectral signature is paramount for reaction monitoring, quality control, and structural elucidation in complex matrices. This document moves beyond a simple data repository, offering insights into the causal relationships between the molecular structure and its spectroscopic behavior.

Molecular Structure and Isomerism

This compound is a derivative of benzoic acid with three fluorine atoms substituted on the aromatic ring. The specific positioning of these fluorine atoms at the 2, 3, and 6 positions creates a unique electronic and steric environment that profoundly influences its spectroscopic properties.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the carboxylic acid group and the fluorinated benzene ring.

A detailed study by Mukherjee et al. recorded the FTIR and Raman spectra of this compound in the regions of 400-4000 cm⁻¹ and 50-4000 cm⁻¹, respectively.[1] This study provides a comprehensive vibrational assignment based on density functional theory (DFT) calculations.[1]

Key IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3000-2500 | O-H stretch (carboxylic acid dimer) | Broad, Strong |

| ~1700 | C=O stretch (carboxylic acid) | Strong |

| ~1600-1450 | C=C aromatic ring stretches | Medium to Strong |

| ~1300-1200 | C-O stretch and O-H bend | Medium |

| ~1100-1000 | C-F stretches | Strong |

The broad O-H stretching band is characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The strong carbonyl (C=O) absorption is a definitive indicator of the carboxylic acid functionality. The C-F stretching vibrations give rise to strong absorptions in the fingerprint region, which are highly characteristic of fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The presence of fluorine atoms introduces complex splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two non-equivalent aromatic protons, in addition to the acidic proton of the carboxyl group. The chemical shifts and coupling constants are significantly influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

-

Aromatic Protons (H-4 and H-5): These protons will appear as complex multiplets due to coupling with each other (ortho-coupling) and with the neighboring fluorine atoms.

-

Carboxylic Acid Proton (-COOH): This proton will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the fluorine atoms. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), while other carbons will exhibit smaller two-, three-, and four-bond couplings (ⁿJCF).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The NIST WebBook provides the mass spectrum of this compound obtained by electron ionization (EI).[2][3]

Expected Fragmentation Pattern:

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 176. Key fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and carbon monoxide (CO). The presence of fluorine atoms will influence the stability of the resulting fragments.

-

[M]⁺: Molecular ion at m/z = 176

-

[M - OH]⁺: Loss of a hydroxyl radical (m/z = 159)

-

[M - COOH]⁺: Loss of the carboxyl group (m/z = 131)

-

[M - CO - F]⁺: Subsequent loss of fluorine from a fragment.

Caption: Simplified proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

-

Infrared (IR) Spectroscopy (ATR-FTIR): A small amount of the solid this compound is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) to a concentration of 5-10 mg/mL. The choice of solvent can influence the chemical shifts, particularly for the acidic proton. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts. For ¹⁹F NMR, an external standard such as CFCl₃ is often used.

-

Mass Spectrometry (EI-MS): For electron ionization, the solid sample is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization, and the resulting gas-phase molecules are ionized by a beam of electrons.

Data Acquisition Parameters

-

FTIR: A typical FTIR spectrum is acquired by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

NMR: ¹H NMR spectra are typically acquired with a relaxation delay of 1-5 seconds. ¹³C NMR spectra require longer acquisition times and often benefit from proton decoupling to simplify the spectrum and enhance signal-to-noise.

-

MS: A standard EI mass spectrum is acquired over a mass range of m/z 40-300.

Safety and Handling

This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.[4]

-

Hazards: May cause skin and eye irritation.

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,3,6-Trifluorobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorobenzoic acid (2,3,6-TFBA) is a halogenated derivative of benzoic acid with the chemical formula C₇H₃F₃O₂.[1][2] Its unique substitution pattern, featuring fluorine atoms at the 2, 3, and 6 positions, imparts distinct electronic and steric properties that are of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The fluorine substituents profoundly influence the molecule's acidity, lipophilicity, metabolic stability, and conformational preferences, making a thorough understanding of its structure essential for rational drug design and the development of novel functional materials.

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. We will delve into its solid-state structure as determined by X-ray crystallography, explore its vibrational modes through spectroscopic techniques, and examine the energetic factors governing its conformational flexibility using computational methods. The causality behind experimental choices and the integration of theoretical and experimental data will be emphasized throughout.

Molecular Structure Elucidation

The definitive structure of this compound is best understood through a combination of crystallographic and spectroscopic data.

Solid-State Structure from X-ray Crystallography

While a specific crystal structure for this compound is available through the Cambridge Structural Database (CSD entry 881263), detailed published coordinates and bond lengths were not readily accessible in the immediate search results.[1] However, extensive studies on closely related analogs, such as 2,4,6-trifluorobenzoic acid, provide critical, transferable insights into the expected structural features.[3][4][5]

In the crystal structure of 2,4,6-trifluorobenzoic acid, a key feature is the formation of a centrosymmetric dimer through intermolecular O-H—O hydrogen bonds between the carboxyl groups of two adjacent molecules.[4][5] This is a hallmark of most benzoic acid derivatives in the solid state.

Key Structural Parameters (from 2,4,6-Trifluorobenzoic acid analog):

| Parameter | Observation | Significance |

| Carboxyl Group Orientation | The carboxyl group is twisted out of the plane of the aromatic ring by a significant angle (e.g., 38.17° in the 2,4,6-isomer).[5] | The presence of two ortho-fluorine atoms (at C2 and C6) in 2,3,6-TFBA creates substantial steric hindrance, forcing the carboxyl group to rotate out of the benzene ring plane to minimize repulsion. This contrasts with benzoic acid itself, which is largely planar.[6] |

| Aromatic Ring Distortion | The internal C-C-C bond angles at the fluorine-substituted carbons are greater than 120°, while the angle at the carboxyl-substituted carbon is smaller.[4][5] | This indicates ring puckering and strain introduced by the bulky and electronegative fluorine substituents. |

| Intermolecular Interactions | In addition to the primary hydrogen-bonded dimer, weaker F—O contacts connect the dimers into extended strands.[4][5] | These secondary interactions contribute to the overall stability and packing of the crystal lattice. |

For 2,3,6-TFBA, the asymmetric substitution pattern is expected to introduce additional nuances to the crystal packing, but the formation of a hydrogen-bonded dimer and a non-planar conformation are highly probable.

Spectroscopic Characterization

Spectroscopic methods provide invaluable information about the molecule's functional groups and connectivity.

-

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of 2,3,6-TFBA have been studied, with frequencies calculated using Density Functional Theory (DFT) methods on a dimeric model to accurately reflect the solid-state hydrogen bonding.[7][8] Key vibrational modes include the characteristic O-H stretch of the carboxylic acid (broadened due to hydrogen bonding), the C=O carbonyl stretch, C-F stretching modes, and aromatic C-C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the substitution pattern in solution.

-

¹H NMR: The spectrum would show two distinct aromatic protons, with their chemical shifts and coupling patterns influenced by the adjacent fluorine atoms.

-

¹³C NMR: The spectrum would display seven unique carbon signals, with the chemical shifts of the fluorine-bearing carbons being particularly informative.

-

¹⁹F NMR: This is a powerful tool for fluorinated compounds. Three distinct fluorine resonances would be expected, and their coupling to each other and to the aromatic protons provides unambiguous confirmation of the 2,3,6-substitution pattern.

-

-

Mass Spectrometry: The NIST Chemistry WebBook confirms the molecular weight of this compound as 176.09 g/mol .[2][9] Mass spectrometry is used to confirm this molecular weight and can provide fragmentation patterns that further support the proposed structure.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds.[10] For this compound, the most critical rotation is around the C1-C7 single bond connecting the aromatic ring to the carboxyl group.

Rotational Isomers (Conformers)

The orientation of the carboxyl group relative to the ring and its substituents dictates the molecule's conformation. Two primary conformers are considered:

-

cis Conformer: The carboxylic proton (O-H) is oriented towards the C6-substituent (a fluorine atom).

-

trans Conformer: The carboxylic proton is oriented away from the C6-substituent.

In many ortho-substituted benzoic acids, the cis conformer can be stabilized by an intramolecular hydrogen bond between the carboxylic proton and the ortho-substituent.[11] For 2-fluorobenzoic acid, this O-H···F interaction stabilizes a planar trans conformer (where the carbonyl oxygen is cis to the fluorine).[11]

However, in 2,3,6-TFBA, the situation is more complex due to the presence of two ortho-fluorine atoms .

Influence of Ortho-Substituents

The fluorine atoms at the C2 and C6 positions exert profound steric and electronic effects that govern the conformational landscape:

-

Steric Hindrance: The van der Waals radii of the two ortho-fluorine atoms and the carbonyl oxygen of the carboxyl group create significant steric repulsion. This forces the carboxyl group to rotate out of the plane of the benzene ring, as seen in the crystal structure of the 2,4,6-analog.[5] Computational studies on 2,6-difluorobenzoic acid (2,6-DFBA) confirm that such molecules adopt a non-planar conformation.[12]

-

Intramolecular Interactions: An intramolecular hydrogen bond of the type O-H···F can form with either the F2 or F6 atom. The stability of such an interaction depends on the resulting geometry. Computational studies on 2-fluorobenzoic acid show this interaction provides significant stabilization (the trans-II conformer is 7.69 kJ·mol⁻¹ lower in energy than a conformer without this bond).[11] The presence of a second ortho-fluorine in 2,3,6-TFBA introduces a competitive and sterically crowded environment for this interaction.

Computational Analysis Workflow

To rigorously determine the preferred conformation and the energy barrier to rotation, a computational chemistry approach is employed. This serves as a self-validating system when benchmarked against experimental data.

Caption: Workflow for the computational conformational analysis of this compound.

Causality in Protocol Selection:

-

Initial Scan (B3LYP/6-311G): A computationally less expensive method like B3LYP with a modest basis set is chosen for the initial Potential Energy Surface (PES) scan.[6][12] Its purpose is to efficiently map the general conformational landscape and identify all potential energy minima without the high cost of more advanced methods.

-

Refinement (B3LYP/aug-cc-pVTZ): The identified minima are then re-optimized using a higher level of theory.[12] The aug-cc-pVTZ basis set includes diffuse functions (aug-) which are critical for accurately describing non-covalent interactions like hydrogen bonding and the electron clouds of electronegative fluorine atoms.

-

Frequency Calculation: This is a crucial validation step. A true energy minimum (a stable conformer) will have all real vibrational frequencies. A transition state (the peak of the energy barrier) will have exactly one imaginary frequency, corresponding to the motion along the rotational coordinate.[12]

Experimental Protocols

Protocol: NMR Sample Preparation and Analysis

This protocol outlines the steps for acquiring high-quality NMR data to confirm the structure of 2,3,6-TFBA.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is important; CDCl₃ is standard, but Acetone-d₆ may be preferred if solubility is an issue or to shift the acidic proton resonance.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

Acquire a broadband proton-decoupled ¹⁹F spectrum.

-

(Optional but Recommended): Acquire 2D correlation spectra (e.g., ¹H-¹³C HSQC, ¹H-¹H COSY) to aid in definitive assignment of all signals.

-

-

Data Analysis (Self-Validation):

-

¹H Spectrum: Confirm the presence of two aromatic proton signals and one acidic proton signal (which may be broad). Analyze the splitting patterns (coupling constants, J) to verify their relationship to each other and to the fluorine atoms.

-

¹⁹F Spectrum: Verify the presence of three distinct fluorine signals. Analyze the ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants to confirm the 2,3,6-substitution pattern.

-

¹³C Spectrum: Confirm seven carbon signals. The C-F coupling constants (JCF) are highly characteristic and provide definitive evidence for which carbons are bonded to fluorine.

-

Conclusion

The molecular structure of this compound is characterized by significant steric strain and unique electronic properties conferred by its trifluoro-substitution pattern. In the solid state, it is expected to form hydrogen-bonded dimers, a common motif for carboxylic acids. Crucially, steric repulsion between the two ortho-fluorine atoms and the carboxyl group forces a non-planar conformation, where the carboxyl group is twisted out of the plane of the aromatic ring. This twisting influences the molecule's packing, acidity, and potential interactions with biological targets. The conformational landscape in solution is a dynamic equilibrium, with the rotational barrier and the relative stability of conformers dictated by the interplay between steric hindrance and potential intramolecular O-H···F hydrogen bonding. A combined approach, leveraging X-ray crystallography, multi-nuclear NMR spectroscopy, and rigorous computational modeling, is essential for a complete and validated understanding of this important chemical entity.

References

- 1. This compound | C7H3F3O2 | CID 520062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2,4,6-Trifluorobenzoic acid | 28314-80-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4,6-Trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 7. This compound 99 2358-29-4 [sigmaaldrich.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. This compound [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

The Aqueous and Organic Solubility Profile of 2,3,6-Trifluorobenzoic Acid: A Methodological and Interpretive Guide

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. 2,3,6-Trifluorobenzoic acid, a fluorinated aromatic carboxylic acid, presents a unique solubility profile due to the interplay of its polar carboxyl group and the electron-withdrawing, hydrophobic fluorine substituents. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to understand, experimentally determine, and model the solubility of this compound in a range of organic solvents. We move beyond a simple data sheet to explain the underlying principles and provide a robust, self-validating experimental protocol for generating reliable solubility data.

Introduction: The Significance of this compound

This compound (CAS No. 2358-29-4) is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring a rigid benzene ring, a hydrogen-bonding carboxylic acid group, and three strategically placed fluorine atoms, makes it a valuable building block in medicinal chemistry and materials science. Fluorine substitution is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, understanding the solubility of fluorinated intermediates like this compound is paramount for process optimization, crystallization, and the development of effective drug delivery systems.[3]

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₃O₂ | [1][2] |

| Molecular Weight | 176.09 g/mol | [1][2] |

| LogP (Octanol/Water) | 1.8021 | [2][4] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1][2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 (from carboxyl oxygen atoms) | [2] |

| Physical State | Solid (Powder/Crystal) |

The LogP value of ~1.8 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it is not excessively hydrophobic. The presence of both hydrogen bond donor (the carboxylic acid proton) and acceptor sites implies that hydrogen bonding will be a dominant intermolecular force governing its interactions with solvents.[2]

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a useful heuristic: a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5] For this compound, the key interactions are:

-

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond acceptor sites (e.g., acetone, DMSO). This is often the most significant contributor to solubility in polar solvents.

-

Dipole-Dipole Interactions: The polar C-F and C=O bonds contribute to the molecule's overall dipole moment, allowing for favorable interactions with polar solvents.

-

Van der Waals Forces: These non-specific interactions are present in all solvent-solute systems but are the primary forces at play in non-polar solvents like hexane or toluene.

The energy balance between breaking the solute-solute lattice energy and the solvent-solvent interactions, versus the energy gained from forming new solute-solvent interactions, determines the extent of dissolution.

Experimental Workflow for Solubility Determination

To ensure data integrity, a robust and validated methodology is crucial. The isothermal gravimetric method is a reliable and widely used technique for determining the solubility of solid compounds in various solvents.[6] This protocol is designed to be self-validating by ensuring equilibrium is truly reached.

Rationale and Causality

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is the single most critical variable to control. A temperature-controlled shaker or water bath is essential.

-

Establishing Equilibrium: Dissolution is not instantaneous. The system must be given sufficient time to reach a state where the rate of dissolution equals the rate of precipitation. Preliminary experiments are often required to determine the time to equilibrium, but 24-48 hours is a common starting point for aromatic acids.

-

Ensuring Saturation: An excess of the solid solute must be present throughout the equilibration period to guarantee the solution is saturated. Visual confirmation of undissolved solid is necessary.

-

Accurate Sampling: The sample of the saturated solution must be free of any undissolved solid particles. Filtration through a fine-pore syringe filter is a critical step to prevent artificially high results.

Detailed Experimental Protocol

-

Preparation:

-

Add an excess amount of this compound to several vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene).

-

Ensure enough solid is added so that a visible amount remains at the bottom of the vial after equilibration.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Allow the mixtures to shake for at least 24 hours to ensure equilibrium is reached. It is advisable to test a longer time point (e.g., 48 hours) to confirm that the measured solubility does not change, thereby validating the equilibration time.

-

-

Sampling and Filtration:

-

Stop the shaker and allow the vials to stand undisturbed in the temperature bath for at least 2 hours for the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2.0 mL) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the solution through a 0.45 µm PTFE syringe filter into a pre-weighed, dry vial. This step is critical to remove any microscopic undissolved particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the empty vial plus the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point until a constant weight is achieved.

-

Weigh the vial containing the dry solid residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solute (m_solute) by subtracting the initial vial weight from the final vial weight.

-

Calculate the mass of the solvent (m_solvent) by subtracting the mass of the solute and the initial vial weight from the weight of the vial plus solution.

-

Express solubility in desired units, such as g/100g of solvent or mole fraction (x).

-

Mole Fraction (x):

-

Moles of solute = m_solute / 176.09 g/mol

-

Moles of solvent = m_solvent / M_solvent

-

x = (moles of solute) / (moles of solute + moles of solvent)

-

-

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the isothermal gravimetric solubility determination process.

References

- 1. This compound | C7H3F3O2 | CID 520062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound (CAS 2358-29-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 2,3,6-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,3,6-Trifluorobenzoic acid, a halogenated derivative of benzoic acid, serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern of fluorine atoms on the aromatic ring imparts distinct electronic properties and conformational constraints, making it a valuable synthon for medicinal chemists and material scientists. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and field-proven methodologies for its characterization. The causality behind experimental choices is elucidated to provide a deeper understanding of the data presented.

Section 1: Fundamental Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development. These properties govern its behavior in different environments and are crucial for process development, formulation, and biological studies.

Molecular Identity and Structure

The unique arrangement of atoms in this compound dictates its chemical reactivity and physical behavior.

-

Molecular Formula: C₇H₃F₃O₂[1]

-

Molecular Weight: 176.09 g/mol [1]

-

IUPAC Name: this compound[2]

-

CAS Number: 2358-29-4[1]

-

SMILES: C1=CC(=C(C(=C1F)C(=O)O)F)F[2]

The strategic placement of three fluorine atoms on the benzene ring significantly influences the molecule's electronic landscape and steric profile.

References

A Researcher's Comprehensive Guide to the Safe Handling and Application of 2,3,6-Trifluorobenzoic Acid

This guide provides an in-depth technical overview of 2,3,6-Trifluorobenzoic Acid, a critical building block in modern drug discovery and agrochemical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond standard safety data sheets to offer a deeper understanding of the compound's reactivity, the rationale behind specific handling protocols, and its practical application in a laboratory setting. By integrating field-proven insights with established safety standards, this guide aims to empower scientists to work with this valuable reagent safely and effectively.

The Scientific Imperative for this compound in Research and Development

This compound (CAS No. 2358-29-4) is a white to light yellow crystalline powder that has become an important intermediate in the synthesis of complex organic molecules.[1] Its trifluorinated phenyl ring imparts unique electronic properties, metabolic stability, and binding characteristics to target molecules, making it a desirable scaffold in the development of novel pharmaceuticals and agrochemicals.[1] Notably, it has been utilized as a key intermediate in the synthesis of inhibitors for malaria aspartyl proteases, Plasmepsin I and II.[1] The strategic placement of fluorine atoms on the benzoic acid core significantly influences the compound's reactivity and necessitates a thorough understanding of its chemical behavior to ensure safe and successful experimentation.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is classified as a hazardous substance and requires careful handling to mitigate risks. A comprehensive understanding of its hazard profile is the foundation of a robust safety protocol.

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3] The acidic nature of the carboxylic acid group, combined with the electron-withdrawing effects of the fluorine atoms, contributes to its irritant properties. Inhalation of the dust can lead to irritation of the nose, throat, and lungs.[3]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A systematic approach to exposure control is paramount when working with this compound. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood. The fume hood provides critical protection against inhalation of airborne particles. For reactions that involve heating or refluxing, a well-ventilated fume hood is also mandatory to capture any volatile byproducts or unreacted starting material.

Personal Protective Equipment (PPE): Essential for Direct Handling

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing, such as during quenching of a reaction or large-scale transfers.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

-

Skin and Body Protection: A flame-resistant laboratory coat is required. For larger scale operations, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[2]

Logical Workflow for Donning and Doffing PPE

Caption: Proper sequence for putting on and taking off PPE.

Chemical Reactivity and Incompatibility: Understanding the "Why"

The reactivity of this compound is governed by the interplay between the carboxylic acid functionality and the electron-deficient aromatic ring.

Acidity and Amide Bond Formation

The carboxylic acid group can undergo standard reactions, such as esterification and amide bond formation. The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid proton, which can facilitate certain reactions. Amide coupling reactions with amines are a common application in medicinal chemistry. These reactions typically require an activating agent, such as a carbodiimide (e.g., EDC) or a uronium salt (e.g., HATU), and a non-nucleophilic base (e.g., DIEA or triethylamine).[4]

Nucleophilic Aromatic Substitution (SNAr)

The trifluorinated benzene ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5][6] This is a key consideration for reaction design and safety. Strong nucleophiles can potentially displace one of the fluorine atoms, particularly those at the ortho and para positions to the activating carboxylate group.[7][8] This reactivity pathway should be considered when choosing reagents and reaction conditions.

Incompatible Materials

Based on its chemical properties, this compound is incompatible with the following classes of reagents:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Strong Bases: Will deprotonate the carboxylic acid in a highly exothermic reaction. Strong bases could also initiate SNAr reactions.

-

Strong Reducing Agents: May react with the carboxylic acid functionality.

Experimental Protocol: Amide Coupling of this compound

The following is a representative, detailed protocol for the amide coupling of this compound with a primary amine, a common transformation in drug discovery. This protocol is intended as a guide and should be adapted and optimized for specific substrates and scales.

Objective: To synthesize N-benzyl-2,3,6-trifluorobenzamide.

Materials:

-

This compound

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a chemical fume hood, add this compound (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Dissolve the acid in anhydrous DCM (approximately 0.1 M concentration).

-

Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Activation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the active ester intermediate.

-

Amine Addition: Add DIEA (2.5 eq) to the reaction mixture, followed by the dropwise addition of benzylamine (1.1 eq).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow for Amide Coupling

Caption: Step-by-step workflow for a typical amide coupling reaction.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |

Spill Response:

For small spills of solid this compound:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Gently sweep up the spilled material, avoiding dust generation.

-

Place the material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

For larger spills, or spills of solutions containing the acid, contact your institution's environmental health and safety department immediately.

Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility

Storage:

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

-

The storage area should be clearly marked with the appropriate hazard warnings.

Disposal:

-

Dispose of waste this compound and any contaminated materials as hazardous waste.

-

All waste must be collected in properly labeled, sealed containers.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a powerful tool in the arsenal of the modern medicinal and agricultural chemist. Its unique properties, driven by the strategic placement of fluorine atoms, enable the synthesis of innovative and impactful molecules. However, with this utility comes the responsibility of safe and informed handling. By understanding the underlying chemical principles that dictate its reactivity and hazards, and by rigorously adhering to established safety protocols, researchers can confidently and safely harness the potential of this valuable compound to advance scientific discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,3,6-三氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H3F3O2 | CID 520062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

commercial availability of 2,3,6-Trifluorobenzoic acid

An In-Depth Technical Guide to 2,3,6-Trifluorobenzoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools for molecular design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of fluorinated building blocks, This compound (CAS Number: 2358-29-4) emerges as a particularly valuable synthon.[3][4]

This white to light yellow crystalline powder, a trifluorinated analogue of benzoic acid, serves as a crucial intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[3] Its unique substitution pattern offers chemists a scaffold with distinct electronic and steric properties, enabling the development of novel therapeutic agents and high-performance materials.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It moves beyond a simple catalog of facts to deliver field-proven insights into its commercial availability, a detailed examination of its synthesis with an emphasis on the rationale behind the methodology, its applications in drug discovery, and essential safety protocols.

Physicochemical Properties and Characterization

The identity and purity of a starting material are paramount in any synthetic endeavor. This compound is characterized by a well-defined set of physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 2358-29-4 | [5][6][7] |

| Molecular Formula | C₇H₃F₃O₂ | [5][7] |

| Molecular Weight | 176.09 g/mol | [5][6][7] |

| Appearance | White to light yellow crystalline powder | [3][8] |

| Melting Point | 130-131 °C | [6][7] |

| IUPAC Name | This compound | [5][7] |

Standard analytical techniques are used to confirm the structure and purity of the compound. Spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS), are available through public databases such as the NIST WebBook.[9] Further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and vibrational spectroscopy (Raman, FTIR) is routinely performed to ensure quality control.[10]

Commercial Availability and Procurement Strategy

This compound is readily available from a variety of major chemical suppliers, facilitating its use in both small-scale research and larger-scale development projects. When selecting a supplier, researchers should consider not only the cost but also the purity, available quantities, and the quality of accompanying documentation.

| Supplier | Common Purity Levels | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 99% | Gram to multi-gram scale | Often sold under the Aldrich brand.[6] |

| TCI Chemicals | >98.0% (GC) | Gram to bulk | A reliable source for research chemicals.[8][11] |

| Thermo Fisher Scientific | 99% | Gram scale | Often sold under the Alfa Aesar brand.[12] |

| J&K Scientific | 99% | Gram scale | Provides a range of organic building blocks.[7] |

| Oakwood Chemical | 97% | Gram to multi-kilogram scale | Offers a wide range of fluorinated compounds.[13] |

| ChemScene | ≥98% | Gram scale | Supplier for drug discovery and chemical biology.[14] |

| Frontier Specialty Chemicals | N/A | Gram to bulk inquiries | Specializes in organofluorine chemistry.[15] |

Expert Insight: For early-stage discovery, a purity of >98% is typically sufficient. However, for later-stage development, where impurity profiles are critical, sourcing material with ≥99% purity and requesting a detailed Certificate of Analysis (CoA) is essential. Always consult the supplier's Safety Data Sheet (SDS) prior to handling.[16][17]

Synthesis Protocol: Directed Ortho-Metalation and Carboxylation

Understanding the synthesis of this compound provides insight into potential impurities and informs its application. A common and effective method involves the directed ortho-metalation of 1,2,4-trifluorobenzene, followed by carboxylation.[3]

The logic behind this approach is rooted in the ability of fluorine substituents to direct deprotonation. The fluorine atoms acidify the adjacent protons on the aromatic ring, allowing a strong base like n-butyllithium (n-BuLi) to selectively remove a proton. The resulting aryllithium species is a potent nucleophile that readily attacks an electrophile, in this case, carbon dioxide (from dry ice), to form the carboxylate salt, which is then protonated to yield the final acid.

Workflow: Synthesis of this compound

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C7H3F3O2 | CID 520062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99 2358-29-4 [sigmaaldrich.com]

- 7. jk-sci.com [jk-sci.com]

- 8. This compound | 2358-29-4 | TCI EUROPE N.V. [tcichemicals.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound 99 2358-29-4 [sigmaaldrich.com]

- 11. 東京化成工業株式会社 | Homepage [tcichemicals.com]

- 12. Ácido 2,3,6-trifluorobenzoico, 99 %, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 13. This compound [oakwoodchemical.com]

- 14. chemscene.com [chemscene.com]

- 15. This compound | [frontierspecialtychemicals.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide on the Role of Fluorine Atoms in 2,3,6-Trifluorobenzoic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic placement of fluorine atoms on an aromatic ring profoundly alters its chemical reactivity, a principle exquisitely demonstrated by 2,3,6-trifluorobenzoic acid. This guide dissects the intricate role of the three fluorine atoms in dictating the reactivity of this versatile building block. By understanding the interplay of inductive and resonance effects, researchers can harness the unique properties of this molecule for applications ranging from pharmaceutical synthesis to materials science. This document provides a foundational understanding, experimental insights, and a forward-looking perspective on the utility of this compound.

The Foundational Chemistry of this compound

This compound is a white to light yellow crystalline powder with the molecular formula C₇H₃F₃O₂.[1] Its structure, featuring three fluorine atoms at the 2, 3, and 6 positions of the benzoic acid ring, is the key to its distinct chemical behavior.[1]

Key Physical and Chemical Properties:

| Property | Value |

| Molecular Weight | 176.09 g/mol [1][2] |

| Melting Point | 130-131 °C[1] |

| Appearance | White to light yellow crystalline powder[1] |

| CAS Number | 2358-29-4[1][2] |

The Dominant Influence of Fluorine's Electronic Effects

The reactivity of the aromatic ring in this compound is fundamentally governed by the strong electron-withdrawing nature of the fluorine atoms. This arises from two opposing electronic effects:

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful through-bond electron-withdrawing effect.[3][4] This effect is dominant and significantly reduces the electron density of the aromatic ring.

-

Resonance Effect (+M): The lone pairs on the fluorine atoms can be donated into the aromatic π-system. However, this effect is much weaker than the inductive effect.

The net result is a highly electron-deficient aromatic ring, which has profound implications for its reactivity.

Caption: The influence of fluorine's electronic effects on the reactivity of the aromatic ring.

Key Areas of Reactivity

Enhanced Acidity

The electron-withdrawing fluorine atoms stabilize the carboxylate anion formed upon deprotonation, making this compound a stronger acid than benzoic acid. This enhanced acidity can be a crucial factor in reaction design and catalysis.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles. The fluorine atoms, particularly at the ortho and para positions relative to an activating group, can act as excellent leaving groups. This is a cornerstone of the synthetic utility of polyfluorinated aromatics. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, which is the rate-determining step in SNAAr reactions, thus accelerating the reaction.[3]

Experimental Protocol: A Generalized Approach to SNAAr

This protocol outlines a general procedure for the substitution of a fluorine atom in this compound with a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., an alcohol, amine, or thiol)

-

A suitable base (e.g., K₂CO₃, NaH, or an organic base)

-

Polar aprotic solvent (e.g., DMF, DMSO, or THF)

Procedure:

-

Dissolve this compound in the chosen solvent under an inert atmosphere.

-

Add the base to deprotonate the nucleophile or the carboxylic acid, as required by the specific reaction mechanism.

-

Add the nucleophile to the reaction mixture.

-

Heat the reaction to a temperature appropriate for the specific transformation, typically ranging from room temperature to reflux.

-